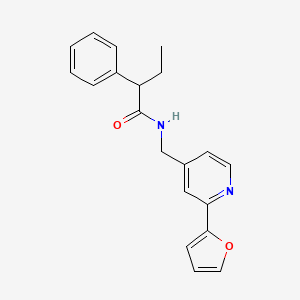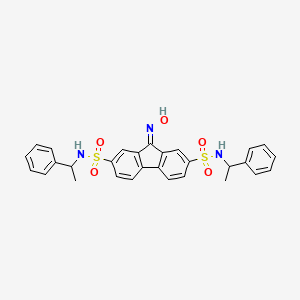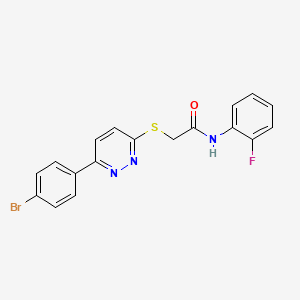![molecular formula C9H11NO3S B2443342 methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate CAS No. 1372985-72-2](/img/structure/B2443342.png)
methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate” is a synthetic compound with the CAS Number: 1372985-72-2 . It has a molecular weight of 213.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 6-amino-3,4-dihydro-2H-thieno [2,3-b]pyran-5-carboxylate” and its InChI Code is "1S/C9H11NO3S/c1-12-8 (11)6-5-3-2-4-13-9 (5)14-7 (6)10/h2-4,10H2,1H3" .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Hybrid Catalysts in Synthesis
- Hybrid catalysts, combining the strengths of organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review highlights the synthetic pathways and the application of hybrid catalysts in developing substituted pyrano/pyrimidinone derivatives, demonstrating the crucial role of these catalysts in the synthesis of complex molecules (Parmar, Vala, & Patel, 2023).
Pharmacological Interest of Pyran Derivatives
- Morpholine and pyrans derivatives, including structures similar to "methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate", play a crucial role in pharmacology. These derivatives have shown a broad spectrum of pharmacological activities, indicating their potential in drug design and synthesis. This review discusses methodologies and current trends in the exploration of morpholine and pyran analogues for their potent pharmacophoric activities (Asif & Imran, 2019).
Application in Material Science
- Xylan derivatives, explored for their potential in creating new biopolymer ethers and esters, present a case for the application of pyran derivatives in material science. The study discusses how chemical modifications of xylan can lead to materials with specific properties useful in various industrial applications. This includes the development of xylan esters for drug delivery applications, demonstrating the versatility of pyran derivatives in creating functional materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
Properties
IUPAC Name |
methyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-8(11)6-5-3-2-4-13-9(5)14-7(6)10/h2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZDJCMEFPZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2443260.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2443261.png)
![2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443262.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2443265.png)
![2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B2443267.png)



![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![2-{4-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2443281.png)
![Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2443282.png)
